molecular formula C17H17BrFNO2 B3551318 2-(2-bromo-4-isopropylphenoxy)-N-(4-fluorophenyl)acetamide

2-(2-bromo-4-isopropylphenoxy)-N-(4-fluorophenyl)acetamide

Numéro de catalogue B3551318
Poids moléculaire: 366.2 g/mol
Clé InChI: ZNLSRCKLSPZIHH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(2-bromo-4-isopropylphenoxy)-N-(4-fluorophenyl)acetamide, also known as BIA 10-2474, is a small molecule drug that was developed as a painkiller by the French pharmaceutical company Biotrial. It was intended to target the endocannabinoid system, which plays a role in pain sensation and inflammation. However, during clinical trials in 2016, the drug caused severe neurological side effects that led to the death of one participant and serious injuries to others. Despite this tragedy, BIA 10-2474 remains an active area of research, and its synthesis, mechanism of action, and potential future directions are of interest to the scientific community.

Mécanisme D'action

2-(2-bromo-4-isopropylphenoxy)-N-(4-fluorophenyl)acetamide 10-2474 was designed to inhibit FAAH, which is responsible for breaking down endocannabinoids such as anandamide. By inhibiting FAAH, this compound 10-2474 was intended to increase the levels of endocannabinoids in the body, which would reduce pain and inflammation. However, recent studies have suggested that this compound 10-2474 may also interact with other enzymes and receptors in the body, including monoacylglycerol lipase (MAGL), which breaks down another class of endocannabinoids known as 2-arachidonoylglycerol (2-AG). This off-target effect may contribute to the drug's neurological side effects.
Biochemical and Physiological Effects
This compound 10-2474 has been shown to increase levels of anandamide and other endocannabinoids in the body, which may contribute to its painkilling and anti-inflammatory effects. However, the drug's off-target effects on MAGL and other enzymes and receptors may also play a role in its physiological effects. The drug's severe neurological side effects have been attributed to its off-target effects on the nervous system, including inhibition of several enzymes and receptors involved in neurotransmitter signaling.

Avantages Et Limitations Des Expériences En Laboratoire

2-(2-bromo-4-isopropylphenoxy)-N-(4-fluorophenyl)acetamide 10-2474 has been used in laboratory experiments to study the endocannabinoid system and its potential role in pain and inflammation. The drug's ability to inhibit FAAH and increase endocannabinoid levels makes it a useful tool for studying the effects of endocannabinoids on physiological processes. However, the drug's off-target effects and potential for neurological side effects must be taken into account when interpreting results. Additionally, the drug's notoriety following the clinical trial tragedy may limit its use in some research settings.

Orientations Futures

For 2-(2-bromo-4-isopropylphenoxy)-N-(4-fluorophenyl)acetamide 10-2474 research may include:
1. Further investigation of the drug's mechanism of action, including its interactions with other enzymes and receptors in the body.
2. Development of new painkillers and anti-inflammatory drugs that target the endocannabinoid system without causing neurological side effects.
3. Exploration of the potential therapeutic uses of endocannabinoids and other lipid signaling molecules in the body.
4. Investigation of the role of the endocannabinoid system in neurological disorders such as epilepsy, multiple sclerosis, and Parkinson's disease.
5. Development of new methods for predicting the safety and efficacy of drugs in clinical trials, in order to prevent future tragedies like the one that occurred with this compound 10-2474.

Applications De Recherche Scientifique

2-(2-bromo-4-isopropylphenoxy)-N-(4-fluorophenyl)acetamide 10-2474 has been studied primarily for its potential as a painkiller. It was designed to inhibit the enzyme fatty acid amide hydrolase (FAAH), which breaks down endocannabinoids such as anandamide. By inhibiting FAAH, this compound 10-2474 was intended to increase the levels of endocannabinoids in the body, thereby reducing pain and inflammation. However, the drug's severe neurological side effects have led to increased scrutiny of its mechanism of action and potential off-target effects.

Propriétés

IUPAC Name

2-(2-bromo-4-propan-2-ylphenoxy)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrFNO2/c1-11(2)12-3-8-16(15(18)9-12)22-10-17(21)20-14-6-4-13(19)5-7-14/h3-9,11H,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLSRCKLSPZIHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-bromo-4-isopropylphenoxy)-N-(4-fluorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(2-bromo-4-isopropylphenoxy)-N-(4-fluorophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(2-bromo-4-isopropylphenoxy)-N-(4-fluorophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(2-bromo-4-isopropylphenoxy)-N-(4-fluorophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(2-bromo-4-isopropylphenoxy)-N-(4-fluorophenyl)acetamide
Reactant of Route 6
2-(2-bromo-4-isopropylphenoxy)-N-(4-fluorophenyl)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.